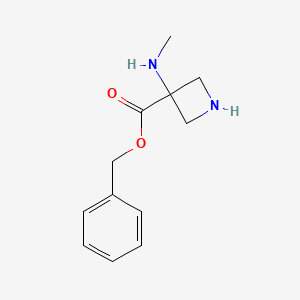
Benzyl 3-(methylamino)azetidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-(methylamino)azetidine-3-carboxylate is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . This compound is part of the azetidine family, which is known for its four-membered ring structure containing nitrogen. Azetidines are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(methylamino)azetidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzyl chloroformate with 3-(methylamino)azetidine under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors to maintain consistent reaction conditions and improve yield .
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-(methylamino)azetidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: this compound can be converted to its corresponding carboxylic acid derivative.
Reduction: The reduction process can yield the corresponding amine.
Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 3-(methylamino)azetidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 3-(methylamino)azetidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azetidine ring can mimic natural substrates, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target .
Comparison with Similar Compounds
- Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate
- Benzyl 3-[(methylamino)methyl]azetidine-1-carboxylate
Comparison: Benzyl 3-(methylamino)azetidine-3-carboxylate is unique due to its specific substitution pattern on the azetidine ring. This structural feature can influence its reactivity and biological activity compared to other azetidine derivatives. For example, the presence of the methylamino group can enhance its binding affinity to certain biological targets, making it a more potent compound in specific applications .
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
benzyl 3-(methylamino)azetidine-3-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-13-12(8-14-9-12)11(15)16-7-10-5-3-2-4-6-10/h2-6,13-14H,7-9H2,1H3 |
InChI Key |
VCBFKPBWXVZZCC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CNC1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















